Home > Products > Screening Compounds P35815 > N-(3-hydroxy-4-{[(2-methylphenyl)carbonyl]amino}phenyl)tetrahydrofuran-2-carboxamide
N-(3-hydroxy-4-{[(2-methylphenyl)carbonyl]amino}phenyl)tetrahydrofuran-2-carboxamide -

N-(3-hydroxy-4-{[(2-methylphenyl)carbonyl]amino}phenyl)tetrahydrofuran-2-carboxamide

Catalog Number: EVT-5598822
CAS Number:
Molecular Formula: C19H20N2O4
Molecular Weight: 340.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

    (2R)-2-{(3R)-3-Amino-3-[4-(2-methylquinolin-4-ylmethoxy)phenyl]-2-oxopyrrolidin-1-yl}-N-hydroxy-4-methylpentanamide (DPC 333) []

    Compound Description: DPC 333 is a potent inhibitor of tissue necrosis factor α–converting enzyme (TACE) []. Research on DPC 333 in rodents highlights the role of P-glycoprotein (P-gp) and the intestine in its excretion [].Relevance: While DPC 333 shares the presence of an amide group with the target compound, N-{3-hydroxy-4-[(2-methylbenzoyl)amino]phenyl}tetrahydro-2-furancarboxamide, its core structure and functional groups are significantly different. The presence of a quinoline ring system, a pyrrolidine-2-one ring and multiple chiral centers in DPC 333 distinguishes it significantly from the target compound. Therefore, DPC 333 might not be considered directly structurally related.

  • (-)-cis-3-[2-Hydroxy-4-(1,1-dimethylheptyl)phenyl]-trans-4-(3-hydroxypropyl) cyclohexanol (CP55,940) [] Compound Description: CP55,940 is commonly used as a CB1/CB2 cannabinoid receptor agonist []. Studies show that CP55,940 can increase intracellular free Ca2+ levels in human osteosarcoma cells []. Relevance: CP55,940 is not structurally related to N-{3-hydroxy-4-[(2-methylbenzoyl)amino]phenyl}tetrahydro-2-furancarboxamide. It lacks the core tetrahydrofuran carboxamide structure and the key functional groups like the amide and phenol groups present in the target compound. Therefore, CP55,940 is not considered structurally related to the target compound.

  • 8-Methyl-5(4-(N,N-dimethylsulfamoyl)phenyl)-6,7, 8,9,-tetrahydro-1H-pyrrolo[3,2-h]-isoquinoline-2, 3-dione-3-O-(4-hydroxybutyric acid-2-yl)oxime (SPD 502) [, ]

    Compound Description: SPD 502 is a water-soluble and long-lasting AMPA receptor antagonist [, ]. It has demonstrated neuroprotective activity in preclinical studies and has been investigated for its potential in treating neurodegeneration after brain ischemia and stroke [, ]. Relevance: SPD 502 is not structurally related to N-{3-hydroxy-4-[(2-methylbenzoyl)amino]phenyl}tetrahydro-2-furancarboxamide. The presence of a pyrrolo[3,2-h]isoquinoline core, a sulfamoyl group, and the absence of a tetrahydrofuran ring in SPD 502 differentiate it considerably from the target compound. Thus, SPD 502 is not considered structurally related to the target compound.

    (2S)-2-Hydroxy-3-methyl-N-[(2S)-1-{[(1S)-3-methyl-2-oxo-2,3,4,5-tetrahydro-1H-3-benzazepin-1-yl]amino}-1-oxopropan-2-yl]butanamide (LY450139, semagacestat) []

    Compound Description: LY450139 (semagacestat) is a γ-secretase inhibitor (GSI) []. Although initially investigated for its potential in treating Alzheimer's disease by reducing amyloid-β peptides, studies highlighted potential adverse effects on cognition, particularly after subchronic dosing [].Relevance: LY450139 (semagacestat) is not structurally related to N-{3-hydroxy-4-[(2-methylbenzoyl)amino]phenyl}tetrahydro-2-furancarboxamide. The presence of a benzazepine ring and multiple peptide bonds, and the absence of a tetrahydrofuran ring in LY450139 distinguishes it significantly from the target compound. Thus, LY450139 is not considered structurally related.

    (2R)-2-[[(4-Chlorophenyl)sulfonyl][[2-fluoro-4-(1,2,4-oxazol-3-yl)phenyl]methyl]amino-5,5,5-trifluoropentanamide (BMS-708163) []

    Compound Description: BMS-708163 is another γ-secretase inhibitor (GSI) investigated for its potential in treating Alzheimer's disease []. Like LY450139, studies on BMS-708163 revealed potential detrimental effects on cognition, suggesting a need for further investigation into the long-term effects of GSIs []. Relevance: BMS-708163 is not structurally related to N-{3-hydroxy-4-[(2-methylbenzoyl)amino]phenyl}tetrahydro-2-furancarboxamide. It lacks the tetrahydrofuran ring system and possesses a distinct core structure with a sulfonamide group, an oxazole ring, and a fluorine atom. Thus, BMS-708163 is not considered structurally related to the target compound.

    [{(2S,4R)-1-[(4R)-1,1,1-Trifluoro-7-methyloctan-4-yl]-2-[4-(trifluoromethyl)phenyl]piperidin-4-yl}acetic acid (GSM-2) [] Compound Description: GSM-2 is a second-generation γ-secretase modulator (GSM) []. Unlike GSIs, GSMs are designed to reduce amyloid-β42 without increasing the β-C-terminal fragment (β-CTF) of amyloid precursor protein (APP) []. Studies indicate that GSM-2 might have a more favorable cognitive profile than GSIs, showing promise for treating Alzheimer's disease without the same cognitive concerns associated with GSIs []. Relevance: GSM-2 is not structurally related to N-{3-hydroxy-4-[(2-methylbenzoyl)amino]phenyl}tetrahydro-2-furancarboxamide. The structures are distinct, with GSM-2 having a piperidine ring, a carboxylic acid group, multiple fluorine atoms, and lacking a tetrahydrofuran ring, which are not present in the target compound. Thus, GSM-2 is not considered structurally related to the target compound.

    5-Chloro-1,2-dihydro-N-ethyl-4-hydroxy-1-methyl-2-oxo-N-phenyl-3-quinoline carboxamide (Laquinimod) [] Compound Description: Laquinimod is an oral drug currently in clinical trials for treating multiple sclerosis []. Efficient synthetic methods for its preparation have been a focus of research []. Relevance: Laquinimod is not structurally related to N-{3-hydroxy-4-[(2-methylbenzoyl)amino]phenyl}tetrahydro-2-furancarboxamide. It lacks the tetrahydrofuran ring system and possesses a distinct quinoline core, chlorine atom, and ethyl group not present in the target compound. Thus, Laquinimod is not considered structurally related.

    6-Chloro-7,8-dihydroxy-3-methyl-1-(3-methylphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine (SKF83959) [] Compound Description: SKF83959 is a selective agonist of the PI-linked D1-like dopamine receptor []. Research indicates that it can stimulate cyclin-dependent kinase 5 (cdk5) and calcium/calmodulin-dependent protein kinase II (CaMK II) activities, which might have implications for understanding downstream signaling pathways initiated by the PI-linked dopamine receptor []. Relevance: SKF83959 is not structurally related to N-{3-hydroxy-4-[(2-methylbenzoyl)amino]phenyl}tetrahydro-2-furancarboxamide. The structures are distinct, with SKF83959 having a benzazepine core, chlorine atom, and two hydroxyl groups not present in the target compound. Thus, SKF83959 is not considered structurally related.

Properties

Product Name

N-(3-hydroxy-4-{[(2-methylphenyl)carbonyl]amino}phenyl)tetrahydrofuran-2-carboxamide

IUPAC Name

N-[3-hydroxy-4-[(2-methylbenzoyl)amino]phenyl]oxolane-2-carboxamide

Molecular Formula

C19H20N2O4

Molecular Weight

340.4 g/mol

InChI

InChI=1S/C19H20N2O4/c1-12-5-2-3-6-14(12)18(23)21-15-9-8-13(11-16(15)22)20-19(24)17-7-4-10-25-17/h2-3,5-6,8-9,11,17,22H,4,7,10H2,1H3,(H,20,24)(H,21,23)

InChI Key

SMRHYHDIOQSSCC-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)NC(=O)C3CCCO3)O

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)NC(=O)C3CCCO3)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.